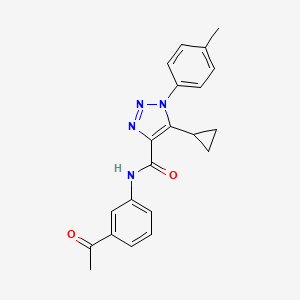
N-(3-アセチルフェニル)-5-シクロプロピル-1-(4-メチルフェニル)-1H-1,2,3-トリアゾール-4-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C21H20N4O2 and its molecular weight is 360.417. The purity is usually 95%.
BenchChem offers high-quality N-(3-acetylphenyl)-5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-acetylphenyl)-5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
生物活性
N-(3-acetylphenyl)-5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Compound Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 360.41 g/mol |
| Molecular Formula | C21H20N4O2 |
| LogP | 4.1699 |
| LogD | 4.1667 |
| Polar Surface Area | 63.28 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Triazoles, including this compound, often exhibit their biological activity through interactions with various biological targets. The 1,2,3-triazole moiety is known for its ability to engage in hydrogen bonding and π-π stacking interactions, which can enhance binding affinity to target proteins. The specific mechanism of action for N-(3-acetylphenyl)-5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has not been extensively documented; however, related triazole compounds have demonstrated significant activity against a range of biological targets including enzymes and receptors involved in cancer and inflammation pathways .
Anticancer Activity
Research indicates that triazole derivatives exhibit promising anticancer properties. For instance, studies have shown that triazole-based compounds can inhibit cell proliferation in various cancer cell lines. The activity is often linked to the presence of specific substituents on the triazole ring that enhance potency against cancer cells .
Antimicrobial Properties
Triazoles are recognized for their antimicrobial effects. The compound under consideration may share this property due to its structural characteristics. Triazoles have been reported to display activity against bacteria and fungi by disrupting cell membrane integrity or inhibiting essential metabolic pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of triazole derivatives has been highlighted in several studies. These compounds can modulate inflammatory pathways by inhibiting key enzymes involved in the production of inflammatory mediators. This suggests that N-(3-acetylphenyl)-5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide may also possess similar capabilities .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazoles. Modifications on the phenyl rings or the triazole moiety can significantly impact potency and selectivity towards specific targets. For example:
- Substituent Variations : The introduction of electron-withdrawing or electron-donating groups can enhance or diminish biological activity.
- Ring Modifications : Alterations in the cyclopropyl group or the acetophenone moiety may influence pharmacokinetic properties such as solubility and permeability.
Case Studies and Research Findings
Recent studies have evaluated various triazole derivatives for their biological activities:
- Anticancer Screening : A study reported that a series of triazole compounds exhibited IC50 values in the low micromolar range against HCT116 colon cancer cells, indicating strong anticancer potential .
- Antimicrobial Testing : Another research highlighted that certain triazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, showcasing their potential as antimicrobial agents .
- In Vivo Studies : In vivo evaluations have indicated that some triazoles possess good oral bioavailability and exhibit reduced tumor growth in animal models when administered at therapeutic doses .
特性
IUPAC Name |
N-(3-acetylphenyl)-5-cyclopropyl-1-(4-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-13-6-10-18(11-7-13)25-20(15-8-9-15)19(23-24-25)21(27)22-17-5-3-4-16(12-17)14(2)26/h3-7,10-12,15H,8-9H2,1-2H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYUQJKPYBEYHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC(=C3)C(=O)C)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














